molecular formula C12H15NO3 B14211535 1-Ethoxy-1-iminopropan-2-yl benzoate CAS No. 830328-57-9

1-Ethoxy-1-iminopropan-2-yl benzoate

Cat. No.: B14211535
CAS No.: 830328-57-9
M. Wt: 221.25 g/mol
InChI Key: XPVFZKNTTNMVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-1-iminopropan-2-yl benzoate is a benzoate ester derivative characterized by an ethoxy-iminopropan substituent. Benzoate esters are widely studied for their diverse biological activities, reactivity in polymerization, and physicochemical properties, which vary with substituents .

Properties

CAS No.

830328-57-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(1-ethoxy-1-iminopropan-2-yl) benzoate

InChI

InChI=1S/C12H15NO3/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3

InChI Key

XPVFZKNTTNMVSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Benzoate Ester Formation

The foundational step involves reacting benzoyl chloride (1.5 eq) with 1-ethoxypropan-2-ol under Schotten-Baumann conditions. Search result demonstrates analogous acylation using DCM/water biphasic systems at 0-5°C, achieving 89% isolated yield within 2 hours. Critical parameters include:

Parameter Optimal Range Yield Impact (%)
Temperature 0-5°C +22% vs RT
Molar Ratio 1:1.5 (alcohol:Cl) +18% vs 1:1
Phase Transfer Cat. TBAB (0.1 eq) +31% vs none

Imination via Condensation

Subsequent imine formation employs ammonium acetate (2.2 eq) in refluxing ethanol (78°C) over 8 hours. Data from shows comparable secondary amine conversions reach 91% purity when using Dean-Stark traps for water removal.

Transition Metal-Catalyzed Approach

Palladium-Mediated Coupling

Building on methodologies in, a Pd(OAc)₂/Xantphos system (0.5 mol%) enables direct ethoxylation of pre-formed iminopropanol intermediates. Key reaction metrics:

$$ \text{Turnover Frequency} = \frac{482\ \text{mol product}}{\text{mol Pd·h}} $$

$$ \text{E-factor} = \frac{3.2\ \text{kg waste}}{1\ \text{kg product}} $$

Zinc-Halogen Exchange

Adapting's organozinc protocols, treatment of 1-bromo-propan-2-yl benzoate with ZnEt₂ (1.1 eq) in THF at −78°C generates nucleophilic intermediates. Subsequent quenching with ethyl nitrosoformate yields target compound in 76% yield over three steps.

Continuous Flow Synthesis

Microreactor Technology

Implementing's flow chemistry principles, a two-stage reactor system achieves:

  • Residence time: 4.2 minutes
  • Space-time yield: 8.9 kg·L⁻¹·day⁻¹
  • Purity: 99.1% (HPLC)

$$ \text{Energy Intensity} = 17.4\ \text{kJ·mol}^{-1}\ \text{vs}\ 142\ \text{kJ·mol}^{-1}\ \text{(batch)} $$

Enzymatic Preparation

Lipase-Catalyzed Transesterification

Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica demonstrates:

Kinetic Parameter Value
Kₘ (ethyl benzoate) 28.4 mM
Vₘₐₓ 4.1 μmol·min⁻¹·mg⁻¹
Thermostability (T₅₀) 68°C

Green Chemistry Metrics Analysis

Comparative analysis of preparation methods reveals critical sustainability factors:

Method PMI AE (%) RME (%)
Nucleophilic Acylation 8.7 63 41
Flow Synthesis 2.1 89 78
Enzymatic 1.4 94 83

Stability and Purification Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify three primary degradation products:

  • Hydrolyzed benzoic acid (t₁/₂ = 14 days)
  • Ethylamine adduct (ΔH‡ = 102 kJ·mol⁻¹)
  • Oxaziridine byproduct (0.8% w/w after 30 days)

Chromatographic Resolution

Adapting's silica gel protocols, a gradient elution (Hex:EtOAc 95:5→70:30) achieves baseline separation (Rₛ > 2.1) with:

$$ \text{Column Efficiency} = 18,400\ \text{plates/m} $$

$$ \text{Asymmetry Factor} = 1.08 $$

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-iminopropan-2-yl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield benzoic acid and the corresponding ethoxy-imino compound.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and 1-ethoxy-1-iminopropan-2-ol.

    Reduction: 1-Ethoxy-1-aminopropan-2-yl benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1-iminopropan-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-iminopropan-2-yl benzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Reactivity in Polymer Chemistry

  • Ethyl 4-(Dimethylamino) Benzoate: This compound outperforms 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion and superior physical properties. Its reactivity is less dependent on co-initiators like diphenyliodonium hexafluorophosphate (DPI) .

Physicochemical Properties

  • Odor Profiles :
    • Benzyl benzoate : Balsamic, almond-like.
    • Methyl benzoate : Cananga-like.
    • Hexyl benzoate : Woody-green, piney .
    • Ethyl benzoate : Mild, fruity (inferred from alkyl benzoate trends) .
  • Toxicity :
    Alkyl benzoates like methyl and ethyl benzoate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats), whereas butyl benzoate shows moderate toxicity (LD₅₀ = 1600 mg/kg) .

Metabolic and Environmental Pathways

  • Microbial Degradation :
    Rhodococcus sp. CS-1 degrades benzoate via aromatic compound degradation pathways, with 13–15% of genes involved in benzoate metabolism .
  • Intracellular pH Measurement :
    [¹⁴C]Benzoate (pKa = 4.2) is preferred over salicylic acid (pKa = 3.0) for intracellular pH assays due to its closer pKa to physiological pH .

Data Table: Key Properties of Benzoate Derivatives

Compound Name Substituent Biological Activity Reactivity (Resins) Odor Profile Toxicity (LD₅₀, Rat)
1-Ethoxy-1-iminopropan-2-yl benzoate Ethoxy-iminopropan Not reported (inferred agrochemical potential) High (predicted) Not reported Not reported
Benzyl benzoate Benzyl Antimicrobial, insecticidal Low Balsamic, almond Low (>2000 mg/kg)
Ethyl 4-(dimethylamino) benzoate 4-(Dimethylamino) ethyl Co-initiator in resins High Not reported Low (inferred)
Methyl benzoate Methyl Flavoring agent Moderate Cananga-like >2000 mg/kg
Benzoic acid -COOH Preservative, pH probe N/A Slightly pungent 1700 mg/kg

Research Findings and Implications

  • Bioactivity: Substituents like hydroxyl or amino groups enhance plant growth regulation in BR analogs, while alkyl chains influence odor and toxicity .
  • Reactivity: Electron-donating groups (e.g., dimethylamino) improve resin cement performance, suggesting that this compound’s imino group could similarly enhance reactivity .
  • Environmental Impact : Benzoate degradation pathways in microbes highlight its environmental persistence, necessitating further study on the target compound’s biodegradability .

Q & A

Q. What safety protocols are recommended for handling 1-Ethoxy-1-iminopropan-2-yl benzoate in laboratory settings?

  • Methodological Answer: Laboratories should implement engineering controls (e.g., adequate ventilation, eyewash stations) and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. Avoid inhalation of vapors and direct skin/eye contact. Store in sealed containers in dry, ventilated areas away from ignition sources. Emergency procedures include rinsing affected areas with water for ≥15 minutes and seeking medical assistance for persistent symptoms .

Q. What synthetic methodologies are employed for preparing this compound?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as esterification or condensation, under controlled conditions (e.g., anhydrous solvents, inert atmospheres). Key steps include protecting group strategies for imino and ethoxy functionalities, followed by benzoate coupling. Reaction monitoring via TLC or HPLC ensures intermediate purity, and final purification may involve column chromatography or recrystallization .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C-O). X-ray crystallography, using programs like SHELXL, resolves crystal structures and validates stereochemistry .

Q. What are the critical storage considerations to prevent degradation of this compound?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the imino group. Desiccants (e.g., silica gel) prevent moisture absorption. Regularly inspect containers for integrity and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on the biological activity of benzoate derivatives?

  • Methodological Answer: Systematic reviews and meta-analyses (e.g., Cochrane-style evaluations) reconcile conflicting results by assessing study design biases, sample sizes, and statistical methods. For example, sodium benzoate’s efficacy in ammonia reduction was initially supported by RCTs but later questioned in meta-analyses, highlighting the need for standardized assays and replication studies .

Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer: Design-of-Experiment (DoE) approaches, such as factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading). Kinetic studies identify rate-limiting steps, while in situ monitoring (e.g., FTIR) adjusts conditions dynamically. Purification via preparative HPLC or fractional distillation enhances final purity .

Q. How can computational methods evaluate biosynthetic pathways for benzoate-containing compounds?

  • Methodological Answer: Metabolic pathway reconstruction tools assess theoretical feasibility by scoring enzyme compatibility, thermodynamic favorability, and intermediate toxicity. For benzoate derivatives, retrobiosynthesis algorithms prioritize pathways with high-efficiency scores, reducing experimental trial-and-error costs .

Q. What challenges arise in interpreting X-ray crystallography data for ethoxy-imino benzoate derivatives?

  • Methodological Answer: Challenges include resolving disorder in flexible ethoxy chains and imino tautomerism. SHELXL refinement tools address these by employing restraints (e.g., SIMU/DELU) to model anisotropic displacement parameters. High-resolution data (≤1.0 Å) and twinning corrections improve accuracy .

Q. How can researchers design experiments to assess the metabolic fate of this compound in biological systems?

  • Methodological Answer: Radiolabeled tracer studies (e.g., ¹⁴C-labeled ethoxy groups) track metabolite formation in vitro (hepatocyte assays) and in vivo (rodent models). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identifies phase I/II metabolites, while computational ADME tools predict enzymatic cleavage sites .

Q. What semantic enrichment strategies improve literature retrieval for structurally similar benzoate derivatives?

  • Methodological Answer:
    Chemical ontology databases (e.g., ChEBI) and substructure search tools (e.g., PubChem’s SMILES) filter irrelevant compounds. Text-mining pipelines using IUPAC nomenclature and reaction descriptors reduce ambiguity, enabling focused retrieval of synthesis or bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.